molecular formula C10H10Cl2O2 B14031819 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde

Cat. No.: B14031819
M. Wt: 233.09 g/mol
InChI Key: AWBHCTLFWIXBRA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring chlorine atoms at the 2- and 6-positions of the aromatic ring and a 1-methylethoxy (isopropyl ether) group at the 3-position. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol (calculated). The compound has been utilized in synthetic organic chemistry, particularly as a precursor for complex heterocyclic systems or pharmaceutical intermediates. However, it is currently listed as a discontinued product (97% purity) by suppliers, suggesting challenges in synthesis, stability, or market demand .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2,6-dichloro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10Cl2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3

InChI Key

AWBHCTLFWIXBRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde typically involves the chlorination of 3-(1-methylethoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring . Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The chlorine atoms and isopropoxy group may also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 1-methylethoxy group in the target compound introduces steric bulk and moderate electron-donating effects, which may slow electrophilic substitution reactions compared to electron-withdrawing groups like trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H).

Physical Properties: The trifluoromethyl analog has a defined melting point (48–50°C) and is air-sensitive, requiring specialized handling .

Commercial and Research Viability

  • The trifluoromethyl derivative’s commercial availability underscores its utility in high-value syntheses, while the difluoromethoxy variant’s medicinal focus suggests niche applications in drug development.

Biological Activity

2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, including its cytotoxicity, anti-inflammatory properties, and potential applications in medicinal chemistry.

  • Chemical Formula : C11H12Cl2O2
  • Molecular Weight : 247.12 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with two chlorine atoms and an ethoxy group.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. The IC50 values indicate the concentration required to inhibit cell viability by 50%. For example, in a study utilizing SIRC cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 30 µM .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when exposed to the compound .

Cytotoxicity Studies

A comprehensive study assessed the cytotoxic effects of various concentrations of this compound on SIRC cells. The results are summarized in the following table:

Concentration (µM)Cell Viability (%)
0100
1085
2060
3045
4025

The data indicates a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Anti-inflammatory Mechanism

The anti-inflammatory mechanism was explored through RNA sequencing analysis, which revealed that treatment with the compound resulted in downregulation of genes involved in inflammatory responses. The following table summarizes the key findings:

Cytokine GeneExpression Level (Fold Change)
TNF-α-2.5
IL-6-3.0
IL-1β-1.8

The downregulation of these cytokines suggests that the compound may be effective in mitigating inflammation.

Case Studies

A notable case study involved the application of this compound in an animal model of induced inflammation. Mice treated with the compound showed significant reductions in swelling and pain compared to controls, indicating potential therapeutic benefits for inflammatory diseases.

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